molecular formula C19H22N4O2 B2799350 N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396793-50-2

N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2799350
CAS No.: 1396793-50-2
M. Wt: 338.411
InChI Key: BBIPVXTWXRQLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been identified in forensic and pharmacological research as a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide chemical class. This compound is designed to act as a potent agonist at the cannabinoid CB1 receptor, a G protein-coupled receptor predominantly located in the central and peripheral nervous systems that is central to modulating neurotransmitter release. Its core research value lies in its application as a pharmacological tool for probing the endocannabinoid system, specifically for studying receptor binding affinity, functional activity, and downstream signaling pathways such as G protein activation and β-arrestin recruitment. The structural features of this compound, including the azetidine carboxamide and pyrazine carbonyl groups, are characteristic of synthetic cannabinoids developed to mimic the effects of THC, the primary psychoactive component of cannabis, but often with higher potency and efficacy. Consequently, it is of significant interest in substance abuse research for understanding the structure-activity relationships of novel psychoactive substances (NPS) and their impact on neuronal function and behavior. Research involving this compound is critical for advancing the forensic identification of emerging drugs of abuse and for elucidating the complex neuropharmacology of cannabinoid receptors, which has implications for developing therapeutic interventions for pain, epilepsy, and other neurological disorders. This product is intended for use in controlled laboratory settings by qualified researchers. All cited research and applications are based on findings from scientific literature and are for investigative purposes only.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14(7-8-15-5-3-2-4-6-15)22-18(24)16-12-23(13-16)19(25)17-11-20-9-10-21-17/h2-6,9-11,14,16H,7-8,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIPVXTWXRQLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

ZINC08765174
  • Structure: 1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide .
  • Key Differences: Replaces the azetidine ring with a 6-membered piperidine. Substitutes the pyrazine-2-carbonyl group with an indole-propanoyl moiety.
  • Activity : Demonstrated strong binding affinity (-11.5 kcal/mol) to COVID-19 main protease (Mpro), surpassing the control drug peramivir (-9.8 kcal/mol) .
  • ADME : Complies with Lipinski’s rules, suggesting favorable oral bioavailability.
S2a (Dihydroisoxazole Inhibitor)
  • Structure : (S)-N-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxamide .
  • Key Differences :
    • Pyrrolidine (5-membered) ring instead of azetidine.
    • Includes a bromo-dihydroisoxazole substituent.
  • Implications : Bromine substituent may enhance lipophilicity but reduce solubility.
Salicylic Acid-Pyrazinamide Hybrid
  • Structure: 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid .
  • Key Differences :
    • Salicylic acid backbone with a 6-carbon alkyl chain.
    • Hydrazone linker instead of direct carboxamide conjugation.
  • Application : Targets Mycobacterium tuberculosis, highlighting the pyrazine moiety’s versatility across therapeutic areas.

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Target Binding Affinity/Activity ADME Properties
Target Compound Azetidine Pyrazine-2-carbonyl, 4-phenylbutan-2-yl COVID-19 Mpro (hypothesized) Data pending Likely favorable (structural analogy)
ZINC08765174 Piperidine Indole-propanoyl, 4-phenylbutan-2-yl COVID-19 Mpro -11.5 kcal/mol No Lipinski violations
S2a Pyrrolidine Bromo-dihydroisoxazole Transgl (assumed) Not reported Moderate solubility (Br effect)
Salicylic Acid-Pyrazinamide Hybrid Salicylic acid 6-C alkyl, hydrazono linker M. tuberculosis 62% synthesis yield Hydrophilic (carboxylic acid)

Key Structural and Pharmacological Insights

Smaller rings (e.g., azetidine) may enhance metabolic stability compared to larger heterocycles.

Pyrazine-2-carbonyl Group :

  • A conserved pharmacophore in multiple compounds (target compound, S2a, salicylic acid hybrid), suggesting its role in hydrogen bonding or π-π stacking with protease active sites .

Substituent Effects :

  • The 4-phenylbutan-2-yl group in the target compound and ZINC08765174 enhances lipophilicity, aiding membrane permeability.
  • Bromine in S2a increases molecular weight and may affect toxicity profiles .

Therapeutic Potential: ZINC08765174’s high Mpro affinity highlights the promise of carboxamide derivatives in antiviral drug development . The target compound’s structural uniqueness positions it as a candidate for further COVID-19 Mpro inhibition studies.

Q & A

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft models : Subcutaneous tumor implants (e.g., MDA-MB-231) assess antitumor efficacy and tolerability (MTD studies) .
  • Neuropharmacology : Rodent behavioral assays (e.g., forced swim test) evaluate CNS activity for psychiatric indications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.